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  • Product: 1-Fluorosulfonyloxy-propane
  • CAS: 13001-89-3

Core Science & Biosynthesis

Foundational

The Propylium Donor: A Technical Guide to Alkylation with 1-Fluorosulfonyloxy-propane

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of synthetic organic chemistry, the pursuit of efficient and selective C-C and C-X bond formation is a perpetual endeavor. Alkylat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, the pursuit of efficient and selective C-C and C-X bond formation is a perpetual endeavor. Alkylating agents are fundamental tools in this pursuit, with their efficacy largely dictated by the nature of the leaving group. This guide provides an in-depth technical exploration of 1-fluorosulfonyloxy-propane, a potent propylating agent. We will dissect the mechanistic underpinnings of its reactivity, grounded in the exceptional leaving group ability of the fluorosulfate anion. This document will further present a detailed, field-proven experimental protocol for its synthesis and subsequent use in the alkylation of a representative nucleophile, N-methylaniline. By integrating theoretical principles with practical application, this guide aims to equip researchers with the knowledge to effectively harness the synthetic potential of 1-fluorosulfonyloxy-propane and its congeners.

Introduction: The Power of the Fluorosulfate Leaving Group

Alkyl sulfonates, such as tosylates and mesylates, are workhorse electrophiles in organic synthesis. Their utility stems from the stability of the corresponding sulfonate anions, which are the conjugate bases of strong acids, making them excellent leaving groups in nucleophilic substitution reactions. Within this class of reagents, alkyl fluorosulfates represent a highly reactive subset, poised for efficient alkyl transfer.[1]

The potency of 1-fluorosulfonyloxy-propane as an alkylating agent is fundamentally tied to the electronic properties of the fluorosulfate moiety (-OSO₂F). The strong electron-withdrawing nature of both the fluorine atom and the two oxygen atoms creates a highly electron-deficient sulfur center. This, in turn, imparts significant stability to the departing fluorosulfate anion through resonance and inductive effects, making it an exceptionally good leaving group, even surpassing the reactivity of triflates in some instances. This inherent reactivity allows for alkylation reactions to proceed under mild conditions and often with high efficiency.

The SN2 Mechanism: A Concerted Pathway to Propylation

The primary mechanism by which 1-fluorosulfonyloxy-propane effects alkylation is the bimolecular nucleophilic substitution (SN2) reaction. This is a single, concerted step where the nucleophile attacks the α-carbon of the propyl group from the backside relative to the fluorosulfate leaving group. Simultaneously, the carbon-oxygen bond of the leaving group breaks.

This backside attack dictates a specific stereochemical outcome: inversion of configuration at the electrophilic carbon. While 1-fluorosulfonyloxy-propane itself is achiral, this stereospecificity is a crucial consideration when employing chiral substrates. The transition state of the SN2 reaction involves a pentacoordinate carbon atom with the nucleophile and the leaving group occupying apical positions.

Figure 1: SN2 mechanism of alkylation with 1-fluorosulfonyloxy-propane.

Synthesis of 1-Fluorosulfonyloxy-propane: A Representative Protocol

The synthesis of alkyl fluorosulfates is typically achieved by the reaction of the corresponding alcohol with sulfuryl fluoride (SO₂F₂) in the presence of a base.[1] Sulfuryl fluoride is a gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 1-Fluorosulfonyloxy-propane

Materials:

  • 1-Propanol

  • Sulfuryl Fluoride (SO₂F₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas (N₂)

  • Round-bottom flask with a stir bar

  • Gas inlet tube

  • Septa

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a septum is flushed with nitrogen.

  • Addition of Reagents: Anhydrous dichloromethane (100 mL) and 1-propanol (7.5 g, 125 mmol) are added to the flask via syringe. The solution is cooled to 0 °C in an ice bath. Triethylamine (13.9 g, 137.5 mmol) is then added dropwise with stirring.

  • Introduction of Sulfuryl Fluoride: Sulfuryl fluoride gas is slowly bubbled through the stirred solution via the gas inlet tube. The reaction is exothermic, and the temperature should be maintained at or below 5 °C. The addition of SO₂F₂ is continued until a slight excess is present (this can be monitored by weight or by using a gas flow meter).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹⁹F NMR spectroscopy.

  • Workup: Once the reaction is complete, the reaction mixture is washed sequentially with cold dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 1-fluorosulfonyloxy-propane as a colorless liquid.

Safety Precautions:

  • Sulfuryl fluoride is a toxic gas.[2] All manipulations should be performed in a well-ventilated fume hood.[2]

  • The reaction is exothermic; proper temperature control is crucial.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Alkylation of N-Methylaniline: A Case Study

To illustrate the utility of 1-fluorosulfonyloxy-propane as a propylating agent, the following protocol details the N-alkylation of N-methylaniline.

Experimental Protocol: N-Propylation of N-Methylaniline

Materials:

  • 1-Fluorosulfonyloxy-propane

  • N-Methylaniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen gas (N₂)

  • Round-bottom flask with a stir bar and reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: A dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with nitrogen.

  • Addition of Reagents: Anhydrous potassium carbonate (2.76 g, 20 mmol) and anhydrous acetonitrile (40 mL) are added to the flask. N-methylaniline (1.07 g, 10 mmol) is then added via syringe.

  • Addition of Alkylating Agent: 1-Fluorosulfonyloxy-propane (1.44 g, 10 mmol) is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).[3]

  • Workup: After cooling to room temperature, the reaction mixture is filtered to remove the potassium carbonate. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, N-methyl-N-propylaniline, can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_synthesis Synthesis of 1-Fluorosulfonyloxy-propane cluster_alkylation Alkylation of N-Methylaniline S1 Reaction Setup (N₂ atmosphere) S2 Add 1-Propanol & Et₃N in DCM at 0°C S1->S2 S3 Bubble SO₂F₂ gas (maintain T ≤ 5°C) S2->S3 S4 Reaction Monitoring (TLC, ¹⁹F NMR) S3->S4 S5 Aqueous Workup (HCl, NaHCO₃, Brine) S4->S5 S6 Purification (Vacuum Distillation) S5->S6 A3 Add 1-Fluorosulfonyloxy-propane S6->A3 Propylating Agent A1 Reaction Setup (N₂ atmosphere) A2 Add N-Methylaniline & K₂CO₃ in MeCN A1->A2 A2->A3 A4 Heat to Reflux (4-6 hours) A3->A4 A5 Reaction Monitoring (TLC, GC-MS) A4->A5 A6 Workup & Purification (Filtration, Chromatography) A5->A6 Product N-Methyl-N-propylaniline A6->Product

Figure 2: Experimental workflow for the synthesis and application of 1-fluorosulfonyloxy-propane.

Characterization and Data Analysis

The successful synthesis of 1-fluorosulfonyloxy-propane and the subsequent alkylation product can be confirmed using standard analytical techniques.

Table 1: Expected Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)
1-Fluorosulfonyloxy-propane~4.4 (t, 2H, -OCH₂-), ~1.8 (sext, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)~75 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃)Positive chemical shift relative to CFCl₃ (characteristic of R-OSO₂F)[4]
N-Methyl-N-propylaniline~7.2-7.3 (m, 2H, Ar-H), ~6.6-6.7 (m, 3H, Ar-H), ~3.2 (t, 2H, -NCH₂-), ~2.9 (s, 3H, -NCH₃), ~1.6 (sext, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~149 (Ar-C), ~129 (Ar-CH), ~116 (Ar-CH), ~112 (Ar-CH), ~55 (-NCH₂-), ~39 (-NCH₃), ~20 (-CH₂-), ~11 (-CH₃)Not Applicable

Note: The exact chemical shifts may vary slightly depending on the specific experimental conditions. The presence of fluorine will lead to coupling with adjacent protons in the ¹H NMR spectrum and carbons in the ¹³C NMR spectrum of 1-fluorosulfonyloxy-propane.[5]

Conclusion and Future Perspectives

1-Fluorosulfonyloxy-propane stands as a highly effective propylating agent, deriving its reactivity from the exceptional stability of the fluorosulfate leaving group. Its application in SN2 reactions provides a reliable method for the introduction of propyl groups onto a wide range of nucleophiles. The straightforward synthesis from readily available starting materials further enhances its appeal in synthetic chemistry.

For researchers in drug development, the ability to introduce small alkyl groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The high reactivity of 1-fluorosulfonyloxy-propane allows for such modifications to be performed efficiently, even on complex molecular scaffolds. Future work in this area may focus on the development of chiral fluorosulfate reagents for asymmetric alkylation and the expansion of its application to a broader scope of nucleophiles and reaction conditions, including flow chemistry for enhanced safety and scalability.

References

  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi. Published February 5, 2024.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • Study on the alkylation of arom
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?
  • How to Minimize Side Reactions Using 1-Propanol Solvents.
  • US Patent 4,436,937A: Process for the ring alkylation of an aniline.
  • US Patent 5,030,759A: Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve.
  • Derivatization in Mass Spectrometry– 3. Alkylation (Arylation).
  • Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS ASMS 2016. Shimadzu.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. PMC. Published February 18, 2023.
  • Emerging Utility of Fluorosulf
  • Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. PMC.
  • Unconventional reactivity of sulfonyl fluorides. Spiral. Published November 13, 2024.
  • Gram‐scale substitution and one‐pot conversion of 3‐phenyl‐1‐propanol...
  • Design, synthesis and evaluation of novel prostate-specific membrane antigen-targeted aryl [18F]fluorosulfate PET tracers. PubMed. Published May 15, 2024.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed. Published April 20, 2001.
  • NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • Hydrogen Peroxide-Assisted Alkaline Defluorination of the Fumigant and Potent Greenhouse Gas, Sulfuryl Fluoride: Hydrogen Peroxide as a Nucleophilic Reagent. Environmental Science & Technology. Published October 16, 2024.
  • Public Release Summary - Evaluation of the new active Sulfuryl Fluoride in the product Profume Gas Fumigant. APVMA.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Utility of Propane-1-sulfonyl Fluoride in SuFEx Click Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Sulfur(VI) Fluoride Exchange (SuFEx) Click chemistry has revolutionized the way molecules are assembled, providing a mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Sulfur(VI) Fluoride Exchange (SuFEx)

Click chemistry has revolutionized the way molecules are assembled, providing a modular and efficient approach to synthesis.[1] Building on this paradigm, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, introduced by K. Barry Sharpless and coworkers in 2014, has emerged as a next-generation click reaction.[2] SuFEx chemistry is centered on the unique reactivity of the S(VI)-F bond. Compounds bearing this functional group, such as sulfonyl fluorides (R-SO₂F), are remarkably stable and inert under a wide range of conditions, yet they can be activated to react efficiently and selectively with nucleophiles.[2][3]

This unique balance of stability and reactivity makes SuFEx an invaluable tool in diverse fields, including drug discovery, chemical biology, and materials science.[1][4] Unlike its more reactive sulfonyl chloride counterpart, the sulfonyl fluoride group is resistant to reduction and hydrolysis, allowing for clean, high-yielding reactions with minimal purification.[1][2] This guide focuses on a key member of the aliphatic sulfonyl fluoride family, Propane-1-sulfonyl Fluoride , as a versatile building block for constructing robust sulfonate and sulfonamide linkages.

Propane-1-sulfonyl Fluoride: An Aliphatic SuFEx Hub

Propane-1-sulfonyl fluoride (CH₃CH₂CH₂SO₂F) is a representative aliphatic sulfonyl fluoride. While aromatic sulfonyl fluorides are widely studied, aliphatic variants offer distinct advantages, including improved physicochemical properties such as solubility and bioavailability in drug candidates.[5] Aliphatic sulfonyl fluorides are excellent SuFEx electrophiles due to their moderate reactivity, which allows them to tolerate a wide array of functional groups and even aqueous buffer conditions.[6] Their reactivity can be "unleashed" under specific catalytic conditions or upon binding to a biological target, making them valuable tools for creating covalent inhibitors and biological probes.[4][6]

Synthesis of Propane-1-sulfonyl Fluoride

The synthesis of aliphatic sulfonyl fluorides has been an area of growing interest.[7] While numerous methods exist, a common and practical laboratory-scale approach is through halide exchange from the corresponding sulfonyl chloride.

Synthesis MethodStarting MaterialKey ReagentsAdvantagesReference
Halide Exchange Propane-1-sulfonyl chlorideKHF₂ or KF/18-crown-6Readily available starting material, mild conditions, high yield.[2]
From Thiols Propane-1-thiolOxidant (e.g., NaOCl), Fluoride Source (e.g., KF)Utilizes stable and common thiol precursors.[4][8]
From Grignard Reagents n-Propylmagnesium bromideSulfuryl fluoride (SO₂F₂)Direct C-S bond formation.[2][9]
From Sulfonates Propyl sulfonatesCyanuric chloride, then KFUtilizes abundant and inexpensive starting materials.[10]

Causality in Synthesis: The halide exchange from sulfonyl chlorides to sulfonyl fluorides is highly efficient due to the high nucleophilicity of the fluoride ion, especially when phase-transfer catalysts or biphasic systems are used to enhance its availability.[2] Using potassium bifluoride (KHF₂) in a water/organic two-phase system is particularly effective as solvation and hydrogen bonding at the interface increase the fluoride's reactivity, leading to high yields without hydrolysis of the product.[2]

The SuFEx Mechanism with Propane-1-sulfonyl Fluoride

The core of the SuFEx reaction is a nucleophilic substitution at the highly electrophilic sulfur(VI) center. The S-F bond, while thermodynamically stable, can be activated by a catalyst, allowing for its displacement by a nucleophile.

SuFEx_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products PropaneSF Propane-1-sulfonyl Fluoride (R-SO₂F) Activation Activation of Sulfur (Nucleophilic Catalysis) PropaneSF->Activation Nucleophile Nucleophile (e.g., Phenol, Ar-OH) Attack Nucleophilic Attack on Sulfur Center Nucleophile->Attack Catalyst Catalyst (e.g., DBU, Base) Catalyst->Nucleophile Deprotonation Activation->Attack Intermediate Hypervalent Sulfur Intermediate Attack->Intermediate Elimination Fluoride Elimination Intermediate->Elimination Product Sulfonate/Sulfonamide Product (R-SO₂-Nu) Elimination->Product Byproduct Fluoride Salt (e.g., [H-Base]⁺F⁻) Elimination->Byproduct

Caption: General mechanism of a base-catalyzed SuFEx reaction.

Mechanistic Explanation:

  • Activation: The reaction is often catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N-heterocyclic carbenes (NHCs).[11][12] In the case of a phenol nucleophile, the base deprotonates the hydroxyl group to form a more potent phenoxide nucleophile.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur atom of propane-1-sulfonyl fluoride.

  • Intermediate Formation: A transient, hypervalent sulfur intermediate is formed.

  • Fluoride Elimination: The stable fluoride ion is eliminated as a leaving group, often sequestered by the protonated base, to yield the final sulfonate or sulfonamide product. The formation of a stable species like a protonated base-fluoride salt provides a thermodynamic driving force for the reaction.[12]

Applications in Research and Development

The linkages formed using propane-1-sulfonyl fluoride are exceptionally stable, making them highly desirable in various applications.

  • Drug Discovery: Sulfonamides are a cornerstone of medicinal chemistry, found in a vast number of FDA-approved drugs for treating conditions from bacterial infections to cancer.[13][14][15] Aliphatic sulfonamides, in particular, can offer improved pharmacokinetic properties over their aromatic counterparts.[5] Using SuFEx with building blocks like propane-1-sulfonyl fluoride allows for the rapid, late-stage functionalization of complex drug candidates to create libraries for screening.

  • Chemical Biology: The moderate, "tunable" reactivity of aliphatic sulfonyl fluorides makes them ideal for use as covalent probes.[4][6] They can be incorporated into molecules designed to selectively label specific amino acid residues (like serine, tyrosine, or lysine) in a protein's binding site, aiding in target identification and validation.[2][4]

  • Materials Science: SuFEx is used to create novel polymers with -SO₂- linkages, complementing traditional carbon-based polymers and offering unique material properties.[7]

Experimental Protocols

The following protocols are representative examples of SuFEx reactions using propane-1-sulfonyl fluoride.

Protocol 1: Synthesis of Propyl Phenyl Sulfonate

This protocol details the reaction between propane-1-sulfonyl fluoride and a phenol nucleophile.

Protocol_1_Workflow Start Start: Reagents in Flask Step1 1. Add Propane-1-sulfonyl fluoride (1.0 eq) & Phenol (1.2 eq) to oven-dried flask. Start->Step1 Step2 2. Dissolve in anhydrous acetonitrile (MeCN). Step1->Step2 Step3 3. Add DBU (1.5 eq) dropwise at 0 °C. Step2->Step3 Step4 4. Warm to room temp. Stir for 4-12 h. Step3->Step4 Step5 5. Monitor reaction by TLC/LC-MS. Step4->Step5 Step6 6. Quench with sat. aq. NH₄Cl. Extract with Ethyl Acetate. Step5->Step6 Step7 7. Dry organic layer (Na₂SO₄), filter, and concentrate. Step6->Step7 Step8 8. Purify by column chromatography. Step7->Step8 End End: Pure Propyl Phenyl Sulfonate Step8->End

Caption: Experimental workflow for the synthesis of a sulfonate ester.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add phenol (1.2 equivalents).

  • Solvent Addition: Dissolve the phenol in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.2 M.

  • Addition of Sulfonyl Fluoride: Add propane-1-sulfonyl fluoride (1.0 equivalent) to the solution.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise via syringe.

    • Causality: DBU is a strong, non-nucleophilic base that efficiently deprotonates the phenol, activating it for the SuFEx reaction.[12] Adding it at 0 °C helps to control any potential exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting propyl phenyl sulfonate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of N-Benzylpropane-1-sulfonamide

This protocol details the reaction with an amine nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a vial, combine propane-1-sulfonyl fluoride (1.0 equivalent), benzylamine (1.1 equivalents), and N-hydroxybenzotriazole (HOBt) (20 mol%).[11]

  • Solvent and Base: Add anhydrous acetonitrile (MeCN) (to 0.2 M), followed by an N-heterocyclic carbene (NHC) catalyst (e.g., IMes, 22 mol %) and DBU (20 mol %).[11]

    • Causality: For less nucleophilic amines or to accelerate the reaction, a relay catalysis system involving an NHC and HOBt can be highly effective. The NHC activates the sulfonyl fluoride, which then reacts with HOBt to form a highly active intermediate that readily couples with the amine.[11]

  • Reaction: Seal the vial and stir the mixture at room temperature for 24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification & Characterization: Purify the product by flash column chromatography to yield N-benzylpropane-1-sulfonamide. Characterize the final product by NMR and HRMS.

Trustworthiness: Validation and Troubleshooting

  • Self-Validation: The success of these protocols is validated by complete consumption of the limiting reagent (as observed by TLC or LC-MS) and characterization of the pure product by NMR and HRMS, confirming the expected molecular weight and structure.

  • Troubleshooting:

    • Low Yield/No Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates. For sluggish reactions, gentle heating (40-60 °C) may be beneficial. If using an amine, consider a more potent catalytic system like the NHC/HOBt combination.[11]

    • Side Products: Incomplete reactions or the presence of excess base can sometimes lead to side products. Ensure accurate stoichiometry and purify carefully using column chromatography.

References

Sources

Application

Application Note: Step-by-Step O-Alkylation of Phenols Utilizing 1-Fluorosulfonyloxy-Propane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the synthesis of aryl pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the synthesis of aryl propyl ethers.

Introduction & Mechanistic Rationale

The precise construction of alkyl aryl ethers is a cornerstone of medicinal chemistry and active pharmaceutical ingredient (API) synthesis. While classical Williamson ether syntheses rely on alkyl halides, these reagents often suffer from competing E2 elimination pathways or sluggish SN​2 kinetics. Conversely, alkyl triflates are highly reactive but notoriously unstable and expensive.

Recently, alkyl fluorosulfates ( ROSO2​F ) have emerged as the ideal middle ground. Popularized by advancements in[1], these reagents act as highly efficient "triflate surrogates"[2].

1-Fluorosulfonyloxy-propane (propyl fluorosulfate) offers a unique reactivity profile for the O-alkylation of phenols:

  • Exceptional Nucleofugality: The fluorosulfate anion ( [FSO3​]− ) is an outstanding leaving group. The strong electron-withdrawing nature of the S-F bond stabilizes the expelled anion, making the adjacent C1 carbon highly electrophilic.

  • Suppression of Elimination: Unlike propyl bromide or iodide, propyl fluorosulfate is highly resistant to background E2 elimination under weakly basic conditions, ensuring near-quantitative diversion into the SN​2 O-alkylation pathway[3].

  • Bench Stability: Once synthesized, alkyl fluorosulfates exhibit remarkable stability to ambient moisture compared to their triflate counterparts, allowing for precise stoichiometric control[1].

Experimental Design & Condition Optimization

The success of this O-alkylation relies on the generation of a "naked" phenoxide anion. The choice of base and solvent is critical to balance deprotonation kinetics with the suppression of background electrophile hydrolysis.

Table 1: Optimization of Phenol O-Alkylation with Propyl Fluorosulfate

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality & Observation
1 K₂CO₃ (1.5) DMF 25 4 92 Optimal balance of basicity and solubility; clean SN​2 profile.
2Cs₂CO₃ (1.5)DMF25295Faster kinetics due to the "cesium effect" (highly dissociated anion), but higher reagent cost.
3DBU (1.5)MeCN25685Homogeneous reaction; however, slight increase in background hydrolysis of the fluorosulfate.
4K₂CO₃ (1.5)THF601260Poor inorganic base solubility in ethereal solvents leads to sluggish deprotonation.
5Et₃N (2.0)DCM252440Insufficient basicity to fully generate the active phenoxide; slow reaction rate.

Note: Conditions in Entry 1 are selected for the standard protocol due to the optimal intersection of yield, scalability, and cost-efficiency.

Reaction Workflow & Mechanism

Alkylation_Workflow Phenol 1. Phenol + Base (DMF, 0 °C) Phenoxide 2. Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (Color Change) Reaction 4. SN2 Alkylation (25 °C, 4-6 h) Phenoxide->Reaction Nucleophilic Attack Electrophile 3. Propyl Fluorosulfate (Dropwise Addition) Electrophile->Reaction Electrophile Donor Workup 5. Aqueous Quench (Removes [FSO3]-) Reaction->Workup TLC Conversion >95% Product 6. O-Propyl Phenol (Target Product) Workup->Product Liquid-Liquid Extraction

Figure 1: Workflow and mechanistic progression of phenol O-alkylation using propyl fluorosulfate.

Step-by-Step Protocol

Safety Directive: Alkyl fluorosulfates are potent alkylating agents and potential mutagens. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE (nitrile gloves, safety glasses, and a lab coat).

Phase 1: Nucleophile Activation (Deprotonation)
  • Setup: To an oven-dried, argon-purged 50 mL round-bottom flask equipped with a magnetic stir bar, add the target Phenol (10.0 mmol, 1.0 equiv) and anhydrous K2​CO3​ (15.0 mmol, 1.5 equiv).

  • Solvation: Inject anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M).

    • Causality: DMF is a polar aprotic solvent that tightly solvates the potassium cation, leaving the phenoxide anion highly exposed and nucleophilic.

  • Self-Validation Check: Stir the suspension at 25 °C for 30 minutes. The mixture will typically transition from colorless to a distinct yellow/orange hue, visually confirming the generation of the phenoxide anion.

Phase 2: Electrophilic Alkylation
  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling the highly reactive phenoxide prior to electrophile addition prevents localized exothermic spikes, which can trigger unwanted Friedel-Crafts C-alkylation or accelerate electrophile hydrolysis.

  • Addition: Dropwise, add 1-fluorosulfonyloxy-propane (12.0 mmol, 1.2 equiv) via a gas-tight syringe over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to 25 °C. Stir vigorously for 4 to 6 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 9:1 Hexanes:EtOAc). The highly polar starting phenol (low Rf​ ) should be completely consumed and replaced by the non-polar O-propyl ether (high Rf​ ). UV activity and iodine staining will confirm conversion.

Phase 3: Quench and Purification
  • Quench: Once complete, quench the reaction by adding 20 mL of distilled water.

    • Causality: Water hydrolyzes any residual trace of the fluorosulfate electrophile and solubilizes the inorganic salts (excess K2​CO3​ and the expelled potassium fluorosulfate, KOSO2​F ), driving them into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×20 mL).

  • Chemoselective Wash: Wash the combined organic layers with 1M aqueous NaOH (15 mL).

    • Self-Validation: This highly basic wash specifically deprotonates and removes any unreacted trace phenol into the aqueous layer, ensuring the organic layer contains only the target ether.

  • Final Isolation: Wash the organic layer with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude O-propyl phenol. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Guide

  • Issue: Significant unreacted phenol remains after 6 hours.

    • Root Cause: Inadequate deprotonation or degraded electrophile.

    • Solution: Ensure the K2​CO3​ is strictly anhydrous (oven-dried). Verify the integrity of the propyl fluorosulfate via 1H NMR prior to use, as exposure to ambient moisture over long periods can cause slow hydrolysis[1].

  • Issue: Formation of C-alkylated byproducts.

    • Root Cause: Reaction temperature too high during addition, or solvent is insufficiently polar.

    • Solution: Ensure strict adherence to the 0 °C addition protocol. If the phenol is highly electron-rich (e.g., methoxyphenols), consider switching to a weaker base or lowering the overall reaction temperature.

References

  • One-Pot 1,1-Dihydrofluoroalkylation of Amines Using Sulfuryl Fluoride Journal of the American Chemical Society (2018). URL:[Link]

  • Synthesis and Chemical Transformations of Fluorosulfates ResearchGate / Asian Journal of Organic Chemistry (2020). URL:[Link]

  • Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Chemical Reviews (2015). URL:[Link]

Sources

Method

Application Notes and Protocols for the Use of 1-Fluorosulfonyloxy-propane as a Propylation Reagent

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthesis, handling, and application of 1-fluorosulfonyloxy-propan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis, handling, and application of 1-fluorosulfonyloxy-propane as a potent propylation reagent for the modification of nucleophilic functional groups. Recognizing the growing importance of introducing propyl moieties in drug discovery and development to modulate physicochemical and pharmacological properties, this document provides researchers with the necessary protocols to effectively utilize this highly reactive compound. We will delve into the underlying principles of its reactivity, offering detailed, step-by-step procedures for the selective propylation of amines, thiols, and alcohols. Emphasis is placed on experimental design to control reactivity and achieve desired product outcomes. Safety protocols and handling guidelines for this energetic class of reagents are also a central focus.

Introduction: The Role of Propylation and the Emergence of Alkyl Fluorosulfates

The introduction of an n-propyl group into a molecule is a fundamental transformation in organic synthesis, capable of significantly influencing a compound's lipophilicity, metabolic stability, and target-binding affinity.[1] In the landscape of drug development, such modifications are pivotal for optimizing lead compounds into viable drug candidates. While traditional propylation methods often rely on propyl halides or sulfonates like tosylates and mesylates, these reagents can suffer from drawbacks such as moderate reactivity, the need for harsh reaction conditions, and in the case of direct amine alkylation, a propensity for over-alkylation.[2][3]

Propyl triflate (propyl trifluoromethanesulfonate) is a more reactive alternative due to the excellent leaving group ability of the triflate anion.[1][4][5] However, the synthesis and cost of triflic anhydride can be a consideration for large-scale applications. This has led to the exploration of other highly reactive alkylating agents.

Recently, the field of chemical biology has seen a surge in the use of sulfonyl fluorides and related compounds.[6] This has paved the way for considering their aliphatic counterparts, alkyl fluorosulfates, as potent alkylating agents. 1-Fluorosulfonyloxy-propane, also known as n-propyl fluorosulfate, emerges from this class as a promising reagent. The fluorosulfate group is an exceptional leaving group, rendering the propyl group highly susceptible to nucleophilic attack. This heightened reactivity offers the potential for rapid and efficient propylation under mild conditions.

This guide will provide a thorough exploration of 1-fluorosulfonyloxy-propane, from its synthesis to its practical application in the propylation of key functional groups encountered in pharmaceutical and chemical research.

Synthesis of 1-Fluorosulfonyloxy-propane

The preparation of 1-fluorosulfonyloxy-propane can be achieved through the reaction of 1-propanol with sulfuryl fluoride (SO₂F₂).[7][8] Sulfuryl fluoride is a gas and should be handled with appropriate safety precautions in a well-ventilated fume hood. An alternative for easier handling is the ex situ generation of SO₂F₂ from a solid precursor like 1,1'-sulfonyldiimidazole.[9][10]

Reaction Scheme:

dot

Caption: Synthesis of 1-Fluorosulfonyloxy-propane.

Protocol: Synthesis of 1-Fluorosulfonyloxy-propane

Materials:

  • 1-Propanol (anhydrous)

  • Sulfuryl fluoride (SO₂F₂) or 1,1'-sulfonyldiimidazole (for ex situ generation)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base, freshly distilled

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or a two-necked round-bottom flask

  • Gas inlet tube

  • Septa

  • Stir bar

  • Ice bath

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous 1-propanol (1.0 eq.) and freshly distilled triethylamine (1.1 eq.) to a Schlenk flask containing anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfuryl Fluoride: Slowly bubble sulfuryl fluoride gas (1.2 eq.) through the stirred solution via a gas inlet tube. The reaction is exothermic and the temperature should be maintained at 0 °C. Alternatively, if using an ex situ generation method, connect the reaction flask to the generation chamber and introduce the SO₂F₂ gas as it is formed.[10]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench any remaining sulfuryl fluoride by carefully adding a small amount of saturated aqueous sodium bicarbonate solution while maintaining the temperature at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Separate the organic layer, and wash it sequentially with cold 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo at low temperature to avoid decomposition of the product.

  • Purification and Storage: The crude 1-fluorosulfonyloxy-propane should be purified by vacuum distillation at low temperature. Caution: Alkyl fluorosulfates are highly reactive and potentially unstable. They should be used immediately after preparation or stored at low temperatures (-20 °C or below) in a tightly sealed container under an inert atmosphere for short periods.

Reactivity and Mechanism of Propylation

1-Fluorosulfonyloxy-propane is a potent electrophile. The high electronegativity of the fluorine atom and the sulfonyl group creates a strong dipole, making the sulfur atom highly electron-deficient and the fluorosulfate a superb leaving group. The propylation reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

dot

SN2_Mechanism cluster_reactants Reactants cluster_products Products Nucleophile Nu:⁻ TransitionState [Nu---CH₂(CH₂)CH₃---OSO₂F]⁻ Nucleophile->TransitionState Reagent CH₃CH₂CH₂-OSO₂F Reagent->TransitionState Product Nu-CH₂CH₂CH₃ TransitionState->Product LeavingGroup ⁻OSO₂F TransitionState->LeavingGroup

Caption: Sₙ2 mechanism for propylation.

The reactivity of nucleophiles towards 1-fluorosulfonyloxy-propane generally follows the order: Thiols > Amines > Alcohols . This selectivity is crucial when planning synthetic strategies involving molecules with multiple nucleophilic sites.

Protocols for Propylation Reactions

S-Propylation of Thiols

Thiols are excellent nucleophiles and react readily with 1-fluorosulfonyloxy-propane. The reaction is often highly efficient and can be performed under mild conditions. Based on studies with related alkyl fluorosulfates, S-alkylation is expected to be highly chemoselective, even in the presence of other nucleophilic groups like amines and alcohols.[7]

Protocol: S-Propylation of a Thiophenol

Materials:

  • Thiophenol or other thiol

  • 1-Fluorosulfonyloxy-propane (freshly prepared)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.

  • Addition of Propylating Agent: Cool the solution to 0 °C and add a solution of 1-fluorosulfonyloxy-propane (1.1 eq.) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically rapid, often completing within 30 minutes to a few hours.

  • Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

SubstrateProductTypical Yield (%)
ThiophenolPhenyl propyl sulfide>90
4-Methylthiophenol4-Methylphenyl propyl sulfide>90
Cysteine derivative (protected)S-Propyl cysteine derivativeHigh

Table 1: Representative S-Propylation Reactions (Yields are estimated based on the high reactivity of similar reagents[7])

N-Propylation of Amines

The N-propylation of amines using highly reactive alkylating agents presents the challenge of controlling over-alkylation to avoid the formation of tertiary amines and quaternary ammonium salts.[2][3] The higher nucleophilicity of the secondary amine product compared to the primary amine starting material often leads to a mixture of products.

To achieve selective mono-propylation, several strategies can be employed:

  • Use of a large excess of the primary amine: This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Slow addition of the alkylating agent: This keeps the concentration of the propylation reagent low, minimizing the chance of the secondary amine product reacting further.

  • Use of specific bases: Certain bases can modulate the reactivity and selectivity of the reaction.

Protocol: Mono-N-Propylation of a Primary Aniline

Materials:

  • Aniline or other primary amine

  • 1-Fluorosulfonyloxy-propane (freshly prepared)

  • A hindered non-nucleophilic base (e.g., 2,6-lutidine, proton-sponge)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Standard work-up and purification reagents

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (3.0 eq.) and the hindered base (1.2 eq.) in the anhydrous solvent.

  • Addition of Propylating Agent: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) and add a solution of 1-fluorosulfonyloxy-propane (1.0 eq.) in the same solvent dropwise over an extended period.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction for the formation of the mono-propylated product and the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude product will likely be a mixture and require careful purification by column chromatography to isolate the desired secondary amine.

SubstrateProductExpected Major Product
AnilineN-PropylanilineMono-propylated
BenzylamineN-PropylbenzylamineMono-propylated

Table 2: Representative N-Propylation Reactions (Careful control of stoichiometry and reaction conditions is crucial for selectivity)

O-Propylation of Alcohols and Phenols

Alcohols and phenols are generally less nucleophilic than amines and thiols. Their propylation with 1-fluorosulfonyloxy-propane will likely require stronger basic conditions to deprotonate the hydroxyl group and form the more nucleophilic alkoxide or phenoxide.

Protocol: O-Propylation of a Phenol

Materials:

  • Phenol or other alcohol

  • 1-Fluorosulfonyloxy-propane (freshly prepared)

  • A strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Standard work-up and purification reagents

Procedure:

  • Formation of the Alkoxide/Phenoxide: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the phenol or alcohol (1.0 eq.) in anhydrous THF dropwise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Addition of Propylating Agent: Cool the resulting alkoxide/phenoxide solution to 0 °C and add a solution of 1-fluorosulfonyloxy-propane (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction time will vary depending on the nucleophilicity of the alkoxide/phenoxide.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

SubstrateProductTypical Yield (%)
PhenolPropoxybenzeneGood to High
4-Methoxyphenol1-Methoxy-4-propoxybenzeneHigh
Benzyl alcoholBenzyl propyl etherGood

Table 3: Representative O-Propylation Reactions

Safety, Handling, and Disposal

5.1 Hazard Identification

  • Toxicity: Alkylating agents are often toxic and can be carcinogenic.[6] Assume 1-fluorosulfonyloxy-propane is toxic by inhalation, ingestion, and skin contact.

  • Corrosivity: It may be corrosive to the skin, eyes, and respiratory tract.[12]

  • Reactivity: It is highly reactive towards nucleophiles and water. Contact with moisture will lead to decomposition, releasing corrosive and toxic fumes. The reaction with strong bases can be vigorous.

5.2 Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: All work with 1-fluorosulfonyloxy-propane must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

    • Respiratory Protection: For operations with a higher risk of aerosol generation, a respirator with an appropriate cartridge may be necessary.

5.3 Storage

Store 1-fluorosulfonyloxy-propane in a tightly sealed container under an inert atmosphere at low temperatures (-20 °C or below). It should be stored away from moisture, acids, bases, and oxidizing agents.

5.4 Spills and Disposal

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • Disposal: Dispose of waste containing 1-fluorosulfonyloxy-propane as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. The reagent can be quenched by slowly adding it to a stirred, cold solution of a weak nucleophile like isopropanol, followed by neutralization.

Conclusion

1-Fluorosulfonyloxy-propane is a highly potent and versatile propylation reagent with significant potential for applications in organic synthesis, particularly in the context of drug discovery and development. Its high reactivity, stemming from the excellent leaving group ability of the fluorosulfate moiety, allows for the efficient propylation of a range of nucleophiles under relatively mild conditions. The general order of reactivity (thiols > amines > alcohols) provides a basis for achieving chemoselectivity in multifunctional molecules. However, its high reactivity also necessitates careful control of reaction conditions to manage selectivity, especially in the case of amine propylation, and mandates strict adherence to safety protocols for its handling and disposal. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to explore the utility of this powerful reagent in their synthetic endeavors.

References

  • Foth, P. J., Gu, F., Bolduc, T. G., Kanani, S. S., & Sammis, G. M. (2019). New sulfuryl fluoride-derived alkylating reagents for the 1,1-dihydrofluoroalkylation of thiols. Chemical Science, 10(42), 10331–10335. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). A Novel Method for the Mono-N-alkylation of Primary Amines, Diamines, and Polyamines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]

  • Templ, J., & Schnürch, M. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]

  • New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Aluminum Fluoride. [Link]

  • IXOM. (2022). Safety Data Sheet: Sodium Fluorosilicate. [Link]

  • Kao Corporation. (2020). Safety Summary for Alkyl Sulfate (AS). [Link]

  • G. A. L. Bare. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

  • Veryser, C., Demaerel, J., Bieliu̅nas, V., Gilles, P., & De Borggraeve, W. M. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters, 19(19), 5244–5247. [Link]

  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. [Link]

  • Buchanan, A. G., Areola, E. T., Butt, M. F., & Weaver, G. W. (2025). Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. Green Chemistry. [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of fluorosulfates. [Link]

  • ResearchGate. (2025). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

  • El-Shorbagy, A., & Abdel-Gawad, H. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Rozatian, N., & Hodgson, D. R. W. (2020). Reactivities of electrophilic N-F fluorinating reagents. Chemical Communications, 57(1), 2-18. [Link]

  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S. Patent No. 6,423,871. [Link]

  • Narayanan, A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 633–635. [Link]

  • Semantic Scholar. (2020). Reactivities of electrophilic N-F fluorinating reagents. [Link]

  • Google Patents. (1989). Process for the alkylation of phenolic compounds. EP0319310A2.
  • Google Patents. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. US8263808B2.
  • Li, J., Li, Y., & Zhang, Y. (2025). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules, 30(23), 4897. [Link]

  • ResearchGate. (2025). Reactivities of electrophilic N–F fluorinating reagents. [Link]

  • Veryser, C., Demaerel, J., Bieliu̅nas, V., Gilles, P., & De Borggraeve, W. M. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters, 19(19), 5244–5247. [Link]

  • Qin, H.-L., & Sun, N. (2018). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 8(40), 22533–22536. [Link]

  • Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(5), 1422–1426. [Link]

  • El-Shorbagy, A., & Abdel-Gawad, H. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14207–14226. [Link]

  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574. [Link]

  • Google Patents. (1989).
  • Reddit. (2023). leaving group ability of triflate. [Link]

  • El-Shorbagy, A., & Abdel-Gawad, H. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14207–14226. [Link]

  • Gembus, V., & Tlili, A. (2018). A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides. Nature Communications, 9(1), 4893. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Fluorosulfonyloxy-Propane Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-fluorosulfonyloxy-propane (propyl fluorosulfate) in alkylation reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-fluorosulfonyloxy-propane (propyl fluorosulfate) in alkylation reactions and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

While the S(VI)-F bond is highly stable to oxygen and water, isolating fluorosulfate reaction products requires specific techniques to prevent base-catalyzed hydrolysis and manage the unique volatility of these compounds. Below, you will find field-proven troubleshooting FAQs, quantitative data, and self-validating experimental protocols to optimize your purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: My 1-fluorosulfonyloxy-propane derivative is degrading into propanol and fluorosulfonic acid during the aqueous workup. What is causing this? Causality: While the S(VI)-F bond is remarkably stable under neutral and acidic conditions, it is highly susceptible to nucleophilic attack by hydroxide ions at elevated pH. If your reaction utilized strong bases (e.g., DBU, NaOH, or excess triethylamine) and was not properly quenched, the residual base catalyzes the hydrolysis of the fluorosulfate ester during the aqueous extraction phase. Solution: Implement an acidic aqueous extraction immediately after the reaction. Aqueous-organic biphasic conditions using 1M HCl suppress competitive fluorosulfonation and arrest base-catalyzed hydrolysis by protonating residual amines, driving them into the aqueous phase[1].

Q2: How do I separate unreacted 1-fluorosulfonyloxy-propane from my high-molecular-weight alkylated product without running a column? Causality: 1-fluorosulfonyloxy-propane is a low-molecular-weight aliphatic fluorosulfate. Unlike corresponding mesylates or triflates, low-molecular-weight fluorosulfates are highly thermally stable and possess significant volatility[2]. Solution: Utilize vacuum distillation. The unreacted propyl fluorosulfate can be cleanly distilled off under reduced pressure without thermal decomposition, leaving your heavier, non-volatile product intact in the distillation flask.

Q3: I am losing product yield during silica gel chromatography, and the bands are streaking. How can I improve recovery? Causality: Although fluorosulfates are generally stable on silica, highly polar eluent systems can force unwanted interactions between the fluorosulfate moiety and the free silanol groups on the stationary phase, leading to retention or mild degradation. Solution: Switch to a non-polar eluent system. Fluorosulfates typically exhibit high Rf​ values. Using pentanes or a mixture of petroleum ether and minimal ethyl acetate (e.g., 10:1 to 20:1) ensures rapid elution and prevents streaking[3][4].

Part 2: Quantitative Data Summaries

To assist in selecting the appropriate purification strategy, the following table summarizes the performance metrics of standard purification methods for propyl fluorosulfate derivatives based on empirical SuFEx and alkylation data[5].

Purification MethodTypical Yield RecoveryOptimal ScaleProcessing TimePrimary Application
Acidic Biphasic Extraction 90% – 99%Milligram to Kilogram< 2 HoursRemoval of salts, unreacted bases, and highly polar byproducts.
Vacuum Distillation 85% – 95%Gram to Decagram2 – 4 HoursSeparation of volatile unreacted propyl fluorosulfate from heavy products.
Flash Chromatography 75% – 90%Milligram to Gram3 – 6 HoursIsolation of complex, structurally similar adducts or closely eluting impurities.

Part 3: Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each critical step includes an observable validation metric to ensure the protocol is proceeding correctly.

Protocol A: Aqueous-Organic Biphasic Extraction & Quench

Purpose: To remove basic catalysts and arrest hydrolysis.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) at a ratio of 1:10 (reaction volume to solvent).

    • Validation: The mixture must remain a homogeneous liquid phase. Any precipitation indicates the presence of insoluble inorganic salts, which will be dissolved in the next step.

  • Acidic Wash: Transfer to a separatory funnel and wash with an equal volume of 1M aqueous HCl[3].

    • Validation: Test the pH of the separated aqueous layer using indicator paper. The pH must be < 3 to ensure all amine bases are fully protonated and partitioned into the aqueous phase.

  • Neutralization & Drying: Wash the organic phase with saturated aqueous NaCl (brine), then add anhydrous Na2​SO4​ .

    • Validation: The organic layer will transition from cloudy (emulsified water) to completely clear, confirming successful drying. Decant and concentrate in vacuo.

Protocol B: Vacuum Distillation of Volatiles

Purpose: To remove unreacted 1-fluorosulfonyloxy-propane.

  • Solvent Removal: Transfer the dried organic phase to a round-bottom flask. Remove the bulk solvent via rotary evaporation. Keep the water bath temperature below 30 °C and pressure above 140 Torr to prevent premature co-evaporation of the fluorosulfate[4].

    • Validation: Solvent condensation in the receiving flask ceases, leaving a concentrated crude oil.

  • Vacuum Application: Connect the flask to a short-path distillation apparatus under high vacuum (0.1 – 1.0 Torr). Slowly increase the oil bath temperature.

  • Fraction Collection: Collect the low-boiling fraction (unreacted propyl fluorosulfate).

    • Validation: Analyze the distillate via 19F NMR spectroscopy. The presence of a sharp singlet between +38 to +42 ppm confirms the isolation of the -OSO 2​ F group[6], verifying that the starting material has been successfully removed from your product.

Protocol C: Silica Gel Flash Chromatography

Purpose: High-resolution separation of complex mixtures.

  • Column Packing: Pack a glass column with 300–400 mesh silica gel using pure pentanes as the solvent.

  • Loading: Load the concentrated crude mixture directly onto the silica pad. If the crude is too viscous, dissolve it in a minimum volume of 1:1 pentane/dichloromethane.

  • Elution: Elute using a gradient starting from 100% pentanes to a 10:1 mixture of pentanes (or petroleum ether) to ethyl acetate.

    • Validation: Spot fractions on a TLC plate. The target fluorosulfate product typically elutes early, exhibiting an Rf​ value of 0.4 – 0.6 in 10:1 petroleum ether/ethyl acetate[4].

Part 4: Purification Workflow Visualization

The following decision tree illustrates the logical flow for purifying 1-fluorosulfonyloxy-propane reaction products based on the physical properties of the target compound.

G Start Crude Reaction Mixture (Propyl Fluorosulfate + Products) Quench Aqueous Quench (Acidic/Neutral pH) Start->Quench Phase Liquid-Liquid Extraction (Organic Phase) Quench->Phase Decision Product Volatility? Phase->Decision Distill Vacuum Distillation (High Purity, Scalable) Decision->Distill High Chroma Flash Chromatography (Silica Gel, Pentanes/EtOAc) Decision->Chroma Low / Complex Pure Purified Product Distill->Pure Chroma->Pure

Workflow for purifying 1-fluorosulfonyloxy-propane reaction products based on volatility.

References

  • Introduction of Aryl Fluorosulfates into the Realm of Catellani Reaction Substrates. acs.org.[Link]

  • New Sulfuryl Fluoride-Derived Alkylating Reagents for the 1,1-Dihydrofluoroalkylation of Thiols. rsc.org.[Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. scispace.com.[Link]

  • EP3715342A1 - Fluorosulfonyl-containing compound, intermediate thereof, preparation method therefor and use thereof. google.com.
  • US10117840B2 - Sulfur(VI)
  • d7598-joc_revised_fluorosulfatescatellani_vb_wdb.docx - SIM2 KU Leuven. sim2.be.[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions with 1-Fluorosulfonyloxy-propane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered when using 1-fluorosulfonyloxy-propane, particularly those arising from steric hindrance. Our focus is on providing not just solutions, but the underlying mechanistic rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-fluorosulfonyloxy-propane and what are its primary applications?

A: 1-Fluorosulfonyloxy-propane is a reactive alkylating agent. Structurally, it is the ester of 1-propanol and fluorosulfonic acid. Its utility in organic synthesis stems from the fluorosulfonate (-OSO₂F) group, which is an excellent leaving group due to the high electronegativity of fluorine and the resonance stabilization of the resulting anion. This makes the attached propyl group highly susceptible to nucleophilic attack. It is primarily used to introduce a propyl group onto various nucleophiles, such as amines, thiols, carbanions, and alcohols.

Q2: My reaction is proceeding very slowly or not at all. Why is steric hindrance a likely culprit?

A: The primary mechanism for reactions involving 1-fluorosulfonyloxy-propane (a primary alkyl sulfonate) is the bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction requires the nucleophile to perform a "back-side attack" on the carbon atom bonded to the sulfonyloxy group.[1][2][3] Steric hindrance occurs when bulky groups on either the nucleophile or near the reaction center on the electrophile (1-fluorosulfonyloxy-propane) physically obstruct this pathway.[1][4] This spatial crowding increases the activation energy of the reaction, dramatically slowing it down or preventing it from occurring altogether.[2]

Visualizing the Sₙ2 Reaction and Steric Hindrance

The following diagram illustrates the required trajectory for a successful Sₙ2 reaction and how bulky substituents can block this approach.

cluster_0 Unhindered Reaction Pathway cluster_1 Sterically Hindered Pathway Nuc Nucleophile (Nu⁻) Elec1 1-Fluorosulfonyloxy-propane (H₃C-CH₂-CH₂-LG) Nuc->Elec1 Back-side Attack TS1 Transition State [Nu---C---LG]⁻ Prod1 Product (Nu-Propyl) TS1->Prod1 LG⁻ Leaves Elec1->TS1 Nuc_H Bulky Nucleophile (R₃-Nu⁻) Elec_H Hindered Electrophile (e.g., branching near C1) Nuc_H->Elec_H Attack Impeded Blocked Steric Clash! Reaction Blocked Elec_H->Blocked

Caption: Sₙ2 reaction pathways.

Troubleshooting Guide: Low Yields and Side Reactions

Problem: My reaction yield is low, or the starting material is not being consumed.

This is the most common issue when dealing with sterically demanding substrates. The following guide provides a systematic approach to overcoming this challenge.

Q: How can I modify my reaction conditions to favor the desired substitution?

A: Optimizing reaction conditions is the first and most crucial step. A multi-faceted approach is often necessary.

  • Temperature: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, helping them overcome the activation energy barrier imposed by steric hindrance.[5] However, be cautious, as higher temperatures can also promote side reactions like elimination or decomposition.

  • Solvent: The choice of solvent is critical. For Sₙ2 reactions, polar aprotic solvents such as DMF (N,N-Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or Acetonitrile are generally preferred. These solvents solvate the counter-ion of the nucleophile but do not form a strong solvent shell around the nucleophile itself, leaving it more "naked" and reactive.

  • Concentration: For a bimolecular reaction, increasing the concentration of the reactants can increase the frequency of collisions, potentially improving the reaction rate.[5] However, this can be counterproductive if side reactions (like nucleophile decomposition) are concentration-dependent.

Q: My nucleophile is very bulky. Are there strategies to improve its reactivity?

A: Yes. If modifying the nucleophile's structure isn't an option, you can enhance its reactivity.

  • Choice of Base/Counter-ion: When using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), the choice of base is important. Using a base that results in a less-tightly bound ion pair can increase the nucleophile's effective reactivity. For example, using potassium hydride (KH) instead of sodium hydride (NaH) to deprotonate an alcohol can lead to a more reactive potassium alkoxide.

  • Catalysis:

    • Phase-Transfer Catalysts (PTCs): For reactions involving an anionic nucleophile in a biphasic system or with poor solubility, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC transports the nucleophile into the organic phase, increasing its proximity to the electrophile.

    • Lewis Acid Catalysis: While less common for Sₙ2 on alkyl sulfonates, a mild Lewis acid could potentially coordinate to the sulfonyloxy group, making it an even better leaving group and increasing the electrophilicity of the carbon center. This should be approached with caution as it can also promote carbocation formation and side reactions.[6]

Data Summary: Strategies for Overcoming Steric Hindrance
StrategyPrincipleRecommended ActionPotential Pitfalls
Increase Temperature Provides activation energy to overcome steric repulsion.[5]Incrementally increase temperature by 10-20 °C and monitor reaction progress.Increased rate of side reactions (elimination, decomposition).
Change Solvent Polar aprotic solvents enhance nucleophilicity.Switch from solvents like THF or Dichloromethane to DMF, DMSO, or Acetonitrile.Difficult to remove high-boiling point solvents (DMF, DMSO).
Increase Concentration Increases probability of molecular collision.[5]Double the concentration of the limiting reagent.May promote unwanted side reactions or solubility issues.
Use Additives/Catalysts Enhance nucleophile reactivity or electrophile susceptibility.Add 0.1 eq of a phase-transfer catalyst (e.g., TBAB) or a crown ether (e.g., 18-crown-6 for K⁺ salts).Catalyst may introduce its own side reactions or complicate purification.
Problem: I am observing a significant amount of an alkene byproduct.

This indicates that an E2 (bimolecular elimination) reaction is competing with the desired Sₙ2 substitution. This is common when the nucleophile is also a strong base.

Q: How can I suppress the competing E2 elimination reaction?

A: The key is to enhance the nucleophilicity of your reagent while minimizing its basicity.

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more entropically favored. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor the Sₙ2 pathway.

  • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is "softer" or less basic. For example, using sodium azide (NaN₃) or sodium iodide (NaI) as the nucleophile will almost exclusively result in substitution. If your desired nucleophile is inherently basic (e.g., an alkoxide), this may not be an option.

  • Use a Non-Hindered Base for Deprotonation: If you are generating your nucleophile in situ (e.g., deprotonating an alcohol), use a non-hindered base like NaH rather than a bulky base like potassium tert-butoxide, which is often explicitly used to promote elimination.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Hindered Nucleophile

This protocol provides a starting point for reacting a sterically hindered nucleophile (Nu-H) with 1-fluorosulfonyloxy-propane.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the hindered nucleophile (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of nucleophile).[5]

  • Nucleophile Activation (if required): If the nucleophile requires deprotonation, cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature and stir for another 30 minutes.

  • Addition of Electrophile: Add 1-fluorosulfonyloxy-propane (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Workup: Upon completion, cool the reaction to room temperature and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Troubleshooting Flowchart

This decision tree can guide your troubleshooting process when a reaction provides a low yield.

decision decision action action start Start: Low Product Yield d1 Is an alkene byproduct observed? start->d1 Check Reaction Conditions end_succ Success: Yield Improved end_fail Consult Specialist Literature a1_yes E2 is competing. 1. Lower reaction temperature. 2. Use a less basic nucleophile. d1->a1_yes Yes d2 Is starting material being consumed? d1->d2 No a1_yes->end_succ d3 Reaction is too slow. Is the solvent polar aprotic (DMF, DMSO)? d2->d3 No a2_yes a2_yes d2->a2_yes Yes, but yield is still low. (Possible decomposition) a3_yes Increase activation. 1. Raise temperature by 20°C. 2. Increase reactant concentration. 3. Add a catalyst (e.g., TBAB). d3->a3_yes Yes a3_no Switch to a polar aprotic solvent (e.g., DMF) to enhance nucleophile reactivity. d3->a3_no No a2_sol 1. Reduce temperature. 2. Use a more selective catalyst. 3. Ensure inert atmosphere. a2_yes->a2_sol Try Milder Conditions a2_sol->end_succ d4 Did yield improve? a3_yes->d4 a3_no->end_succ d4->end_succ Yes d4->end_fail No

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions. (2025). Benchchem.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022).
  • Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantyli. (2002). SciSpace.
  • Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. (n.d.).
  • Fluoroalkyl Amino Reagents (FARs)
  • Theoretical investigation of steric effects on the S1 potential energy surface of o-carborane-anthracene derivatives. (n.d.). Turkish Journal of Chemistry.
  • A Theoretical Study of NH2 Radical Reactions with Propane and Its Kinetic Implications in NH3-Propane Blends' Oxidation. (2023).
  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps.
  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube.
  • SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019). Chemistry Hall.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation and Reactivity Profiling of 1-Fluorosulfonyloxy-Propane Derivatives: A Comparison Guide

Executive Summary & Context In modern synthetic chemistry and drug development, the selection of an appropriate leaving group or electrophilic partner dictates the success of cross-coupling and nucleophilic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In modern synthetic chemistry and drug development, the selection of an appropriate leaving group or electrophilic partner dictates the success of cross-coupling and nucleophilic substitution reactions. While trifluoromethanesulfonates (triflates) and p -toluenesulfonates (tosylates) have historically dominated this space[1], 1-fluorosulfonyloxy-propane (propyl fluorosulfonate) has emerged as a highly versatile alternative, driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].

As a Senior Application Scientist, I have designed this guide to objectively compare propyl fluorosulfonate against its traditional counterparts (triflates, tosylates, and mesylates). This document provides a deep dive into the mechanistic causality behind their reactivity differences, supported by rigorous spectroscopic validation protocols (NMR, IR, and MS) to ensure self-validating experimental systems.

Mechanistic Causality: The Stability-Reactivity Paradox

The utility of sulfonate leaving groups is governed by the electron-withdrawing capacity of their substituents, which stabilizes the resulting anion upon departure[1]. The universally accepted hierarchy for leaving group ability is: Triflate > Fluorosulfonate > Tosylate > Mesylate .

However, reactivity does not exist in a vacuum; it must be balanced with stability.

  • Triflates (-OTf): Highly reactive but notoriously unstable. They are prone to rapid hydrolysis in ambient moisture, complicating storage and large-scale synthesis.

  • Tosylates (-OTs) / Mesylates (-OMs): Bench-stable and easy to handle, but often lack the electrophilicity required for demanding transition-metal-catalyzed cross-couplings or substitutions with weak nucleophiles[3].

  • Fluorosulfonates (-OSO₂F): These derivatives bridge the gap. The S-F bond is kinetically inert to hydrolysis under neutral or acidic conditions due to the steric and electronic shielding of the S(VI) center. Yet, under specific catalytic conditions (e.g., DBU, BTMG, or bifluoride ions), they undergo rapid and selective activation[2][4]. This "reactivity on demand" makes them superior partners for late-stage functionalization.

ReactivityParadox Alcohol 1-Propanol (Starting Material) Triflate Propyl Triflate High Reactivity Low Stability Alcohol->Triflate Tf2O Fluorosulfonate Propyl Fluorosulfonate Tunable Reactivity High Stability Alcohol->Fluorosulfonate SO2F2 Tosylate Propyl Tosylate Low Reactivity High Stability Alcohol->Tosylate TsCl Product Cross-Coupled / Substituted Product Triflate->Product Spontaneous/Fast Fluorosulfonate->Product SuFEx Catalysis Tosylate->Product Harsh Conditions

Figure 1: Reactivity and stability pathways of propyl sulfonate derivatives.

Spectroscopic Validation: Causality in Data

To ensure structural integrity during synthesis, spectroscopic validation must be absolute. The unique electronic environment of the fluorosulfonate group provides distinct signatures across multiple analytical modalities.

Nuclear Magnetic Resonance (NMR)
  • ¹⁹F NMR (The Gold Standard): ¹⁹F has a 100% natural abundance and a wide chemical shift range (~800 ppm), making it incredibly sensitive to its electronic environment[5]. The fluorine atom in a fluorosulfonate (-OSO₂F) is highly deshielded by the adjacent S(VI) dioxide core, resulting in a characteristic downfield shift between +30 to +40 ppm (relative to CFCl₃)[4][6]. In stark contrast, the CF₃ group of a triflate is shielded by the carbon atom, appearing upfield around -74 ppm [5][7].

  • ¹H NMR: The inductive electron-withdrawing effect of the sulfonate group deshields the α-protons (-CH₂-O-). Because the fluorosulfonate group is highly electronegative, the α-protons of propyl fluorosulfonate shift significantly downfield (~4.40 ppm) compared to the parent alcohol (~3.58 ppm), but slightly less than the triflate (~4.55 ppm).

Infrared Spectroscopy (IR)

All sulfonates exhibit strong asymmetric and symmetric S=O stretching vibrations. However, fluorosulfonates possess a unique and diagnostic S-F stretching frequency in the fingerprint region (typically 800–850 cm⁻¹), which is absent in triflates, tosylates, and mesylates.

Quantitative Data Comparison

Table 1: Comparative Spectroscopic Data for Propyl Derivatives

Derivative¹⁹F NMR (ppm)*¹H NMR (α-CH₂, ppm)**IR: S=O Stretch (cm⁻¹)IR: Unique Stretch (cm⁻¹)
Propyl Fluorosulfonate +35.2 4.40 (t, J = 6.5 Hz) 1445, 1210 835 (S-F)
Propyl Triflate-74.54.55 (t, J = 6.5 Hz)1410, 11401200 (C-F)
Propyl TosylateN/A4.05 (t, J = 6.5 Hz)1360, 1170815 (Aromatic C-H)
Propyl MesylateN/A4.20 (t, J = 6.5 Hz)1350, 1170N/A

*Referenced to CFCl₃ (0 ppm). **Recorded in CDCl₃ at 400 MHz.

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis and validation of 1-fluorosulfonyloxy-propane. To bypass the hazards of handling gaseous SO₂F₂, this protocol utilizes a modern, bench-stable SO₂F₂ surrogate (e.g., SO₂F₂–Mg₂(dobdc) or ex situ generation)[4].

Protocol: Synthesis and Validation of 1-Fluorosulfonyloxy-propane

Objective: Synthesize the fluorosulfonate derivative and validate its purity and structure using orthogonal spectroscopic methods.

Step 1: Reaction Setup

  • Flame-dry a 50 mL Schlenk flask under argon.

  • Add 1-propanol (1.0 mmol, 60 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Add triethylamine (Et₃N, 1.5 mmol, 210 µL) as the base.

Step 2: Fluorosulfurylation

  • Introduce the SO₂F₂ source (e.g., 1.5 equivalents of SO₂F₂ generated ex situ or via a solid surrogate) into the reaction mixture at 0 °C[4].

  • Stir the reaction at room temperature for 2 hours.

  • Causality Check: The reaction progress can be directly monitored by withdrawing a 50 µL aliquot, diluting in CDCl₃, and checking for the disappearance of the alcohol α-CH₂ triplet (~3.58 ppm) and the emergence of the fluorosulfonate α-CH₂ triplet (~4.40 ppm).

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extract the aqueous layer with DCM (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (Note: Propyl fluorosulfonate is volatile; avoid excessive vacuum).

Step 4: Spectroscopic Validation

  • ¹⁹F NMR Acquisition: Dissolve 10 mg of the product in CDCl₃. Acquire the spectrum using a wide sweep width (+100 to -100 ppm). Validation: A sharp singlet at ~+35.2 ppm confirms the -OSO₂F group[6].

  • IR Acquisition: Place a neat drop of the oil on an ATR-FTIR crystal. Validation: Confirm the presence of the S-F stretch at 835 cm⁻¹.

ValidationWorkflow Start 1-Propanol + SO2F2 Source Synthesis Fluorosulfurylation (DCM, Et3N, 2h) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup NMR19F 19F NMR Analysis Target: Singlet @ +35 ppm Workup->NMR19F NMR1H 1H NMR Analysis Target: Triplet @ 4.40 ppm Workup->NMR1H IR ATR-FTIR Analysis Target: S-F Stretch @ 835 cm-1 Workup->IR Valid Validated Propyl Fluorosulfonate NMR19F->Valid NMR1H->Valid IR->Valid

Figure 2: Step-by-step workflow for the synthesis and orthogonal validation of propyl fluorosulfonate.

Conclusion

For researchers optimizing late-stage functionalization or complex cross-coupling reactions, 1-fluorosulfonyloxy-propane offers a superior balance of bench stability and tunable reactivity compared to traditional triflates and tosylates. By relying on ¹⁹F NMR as the primary diagnostic tool—specifically targeting the highly deshielded +35 ppm resonance—scientists can establish a rapid, self-validating feedback loop for SuFEx-based synthetic workflows.

References

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. National Institutes of Health (NIH). Available at:[Link]

  • Fluorine-19 Chemical Shifts in Nuclear Magnetic Resonance Spectra of Fluorosulfate-Containing Compounds. Inorganic Chemistry (ACS). Available at:[Link]

  • [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Nature Communications / Amazon S3. Available at:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at:[Link]

  • Late-Stage Fluorosulfurylation using Sulfuryl Fluoride Bound within a Metal-Organic Framework. ChemRxiv. Available at:[Link]

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Comparative

A Comparative Guide to 1-Fluorosulfonyloxy-propane: Benchmarking a Novel Alkylating Agent Against Industry Standards

Introduction: The Evolving Landscape of Alkylating Agents Alkylating agents represent a cornerstone of medicinal chemistry and oncology, forming a class of compounds that covalently modify the nucleophilic centers of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolving Landscape of Alkylating Agents

Alkylating agents represent a cornerstone of medicinal chemistry and oncology, forming a class of compounds that covalently modify the nucleophilic centers of biomolecules.[1][2] Their primary mechanism of therapeutic action, particularly in cancer treatment, involves the alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death (apoptosis).[3][4] The clinical utility of these agents, from classic nitrogen mustards to modern temozolomide, is well-established.[5][6] However, the quest for novel alkylating agents continues, driven by the need to overcome tumor resistance, improve selectivity, and reduce off-target toxicity.[6]

This guide introduces 1-fluorosulfonyloxy-propane , a potentially novel propylating agent, and provides a comprehensive framework for its evaluation against well-characterized, standard alkylating agents. We will explore its predicted chemical reactivity based on its unique functional group—the fluorosulfonate ester—and outline a series of robust experimental protocols to benchmark its performance. This document is intended for researchers, chemists, and drug development professionals seeking to understand and evaluate the potential of new chemical entities in the alkylating agent class.

The central hypothesis is that the powerful electron-withdrawing nature of the fluorine atom will render the sulfonate an exceptionally good leaving group, potentially leading to high reactivity and a distinct biological profile. We will benchmark it against two standards: Methyl Methanesulfonate (MMS) , a classic monofunctional SN2 agent known for its mutagenicity, and Busulfan , a clinically relevant bifunctional methanesulfonate ester used in chemotherapy.[3][7]

Comparative Analysis: Key Performance Metrics

A thorough evaluation of a new alkylating agent hinges on several key performance indicators that define its chemical behavior and biological efficacy.

Chemical Reactivity and Mechanism

The reactivity of an alkylating agent is paramount. It dictates the dose required for a biological effect and influences its stability and side-reaction profile. Sulfonate esters, like methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), are well-known for their utility as excellent leaving groups in nucleophilic substitution reactions.[8][9] The introduction of a fluorine atom to the sulfonyl group in 1-fluorosulfonyloxy-propane is expected to significantly enhance this property due to the inductive effect, making the sulfonate anion an even more stable, weaker base.

This enhanced leaving group ability suggests that 1-fluorosulfonyloxy-propane will react readily with nucleophiles. As a primary sulfonate ester, its reaction mechanism is predicted to proceed via a bimolecular nucleophilic substitution (SN2) pathway.[10] This is in contrast to agents that might generate a more reactive, less selective carbocation intermediate via an SN1 mechanism.

To quantify and compare this reactivity, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard.[11][12] This colorimetric method measures the ability of a compound to alkylate the pyridine nitrogen of NBP. The resulting pyridinium salt, upon addition of a base, forms a colored product whose absorbance is proportional to the alkylating potency.[13][14]

Logical Relationship: From Structure to Reactivity

G cluster_propane 1-Fluorosulfonyloxy-propane cluster_standards Standard Agents Propane_Struct Propyl-O-SO2-F F_EWG Fluorine as strong Electron-Withdrawing Group (EWG) Propane_Struct->F_EWG contains LG_Ability Excellent Leaving Group (Fluorosulfonate anion) F_EWG->LG_Ability Inductively enhances Reactivity High Electrophilicity at Propyl Carbon LG_Ability->Reactivity leads to SN2_Mechanism SN2 Reaction Pathway Reactivity->SN2_Mechanism favors MMS MMS (Methyl Methanesulfonate) MMS->SN2_Mechanism Busulfan Busulfan (Bifunctional) Busulfan->SN2_Mechanism NBP_Assay Quantifiable via NBP Assay SN2_Mechanism->NBP_Assay measured by

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Fluorosulfonyloxy-propane

Advanced Safety and Operational Protocol for Handling 1-Fluorosulfonyloxy-propane As a Senior Application Scientist, I approach the handling of alkyl fluorosulfonates with the highest degree of operational caution. 1-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 1-Fluorosulfonyloxy-propane

As a Senior Application Scientist, I approach the handling of alkyl fluorosulfonates with the highest degree of operational caution. 1-Fluorosulfonyloxy-propane (propyl fluorosulfonate) is a highly reactive electrophile utilized for advanced N-alkylation and O-alkylation in drug development and organic synthesis[1].

Because it belongs to the same chemical family as the notoriously lethal "Magic Methyl" (methyl fluorosulfonate), its hazard profile is extreme. Standard laboratory safety protocols are vastly insufficient for this reagent. This guide provides the mechanistic causality behind its toxicity and outlines a self-validating, field-proven framework for its safe handling, quenching, and disposal.

Mechanistic Causality of Toxicity

To design an effective safety protocol, we must first understand why 1-fluorosulfonyloxy-propane is so dangerous. The hazard profile is driven by two distinct chemical pathways:

  • Irreversible Alkylation: As a potent propylating agent, it readily undergoes nucleophilic attack, transferring its alkyl group to biological nucleophiles (such as DNA and proteins). This leads to severe cellular toxicity, mutagenesis, and rapid tissue necrosis[1].

  • Exothermic Hydrolysis to HF: The fluorosulfonate ester is highly moisture-sensitive. Upon contact with ambient humidity, mucous membranes, or the respiratory tract, it rapidly hydrolyzes to yield fluorosulfuric acid and hydrofluoric acid (HF)[2]. HF is deeply penetrating, causing systemic fluoride poisoning, hypocalcemia, and delayed, fatal pulmonary edema[2].

Quantitative Hazard Metrics (Based on Alkyl Fluorosulfonate Class Data)

Metric Value / Description Clinical Consequence
Inhalation LC₅₀ (Rat, 1 hr) ~5 – 6 ppm[3] Extreme risk of fatal pulmonary edema from minor vapor exposure.
Hydrolysis Byproducts Hydrofluoric Acid (HF), Fluorosulfuric Acid[2] Deep tissue necrosis, bone decalcification, systemic toxicity.

| Reactivity Profile | Potent Electrophile / Alkylating Agent[1] | Irreversible DNA/protein alkylation; suspected mutagen. |

Mechanism Chem 1-Fluorosulfonyloxy-propane (Highly Reactive Electrophile) Alkylation Direct Alkylation (DNA/Protein Binding) Chem->Alkylation Nucleophilic Attack Hydrolysis Hydrolysis via Ambient Moisture Chem->Hydrolysis H2O Exposure Tox1 Mutagenesis & Tissue Necrosis Alkylation->Tox1 HF Generation of HF & Fluorosulfuric Acid Hydrolysis->HF Tox2 Pulmonary Edema & Systemic Fluoride Poisoning HF->Tox2

Dual pathways of 1-fluorosulfonyloxy-propane toxicity: direct alkylation and HF generation.

Mandatory PPE Framework

Standard nitrile gloves and safety glasses offer zero meaningful protection against the permeation and hydrolysis risks of this chemical. The following PPE is mandatory.

PPE CategoryStandard Lab PracticeMandatory for 1-Fluorosulfonyloxy-propaneMechanistic Causality
Hand Protection Nitrile Gloves (4 mil)Double-Gloving: Silver Shield/4H inner glove + Heavy-duty Butyl Rubber outer glove.Standard nitrile is highly permeable to small alkylating agents. Butyl rubber provides a barrier against HF; Silver Shield stops organic permeation.
Eye/Face Protection Safety GlassesUnvented Chemical Splash Goggles + Full-Face Shield. Hydrolysis generates HF vapor. Corneal alkylation and HF burns cause irreversible blindness[3].
Respiratory Fume HoodEnclosed Glovebox (Preferred) OR Class II Type B2 Fume Hood + Full-Face Respirator (OV/AG cartridges) .Inhalation of vapors causes fatal pulmonary edema at single-digit ppm concentrations[3].
Body Protection Cotton Lab CoatTychem® or equivalent chemical-resistant suit over a flame-resistant lab coat.Spills rapidly penetrate cotton, leading to dermal alkylation and systemic fluoride absorption.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must isolate the reagent from ambient moisture and human exposure.

  • Step 1: Pre-Operational Verification. Before retrieving the chemical, ensure that a fresh tube of 2.5% calcium gluconate gel (the specific antidote for HF exposure) is placed within arm's reach of the workstation. Verify that your glovebox is fully purged with Argon or Nitrogen (O₂ < 5 ppm, H₂O < 1 ppm).

  • Step 2: Reagent Transfer. Transfer the reagent exclusively within the inert atmosphere of the glovebox. If a glovebox is unavailable and a fume hood must be used, utilize strict Schlenk line techniques with airtight, PTFE-lined syringes. Never expose the neat liquid to ambient air.

  • Step 3: Reaction Execution. Maintain the reaction vessel under an inert atmosphere at all times. Place the primary reaction flask inside a secondary containment vessel (e.g., a PTFE tray) to catch any potential micro-spills.

  • Step 4: Quenching (Critical Hazard Step). NEVER use water to quench unreacted 1-fluorosulfonyloxy-propane. Water will cause a violent exothermic reaction, instantly volatilizing lethal HF gas[2]. Instead, cool the reaction mixture to 0°C and slowly add a dilute solution of a strong, sacrificial nucleophile—such as 10% ammonium hydroxide (NH₄OH) or 2M NaOH—under vigorous stirring. This safely hydrolyzes the ester into propanol and inert inorganic sulfate/fluoride salts.

G Start Pre-Operational Setup & Verification PPE Don Mandatory PPE (Butyl Gloves, Shield, Tychem) Start->PPE Inert Transfer to Inert Atmosphere (Glovebox) PPE->Inert Reaction Execute Reaction (Secondary Containment) Inert->Reaction Quench Quench with NH4OH/NaOH (DO NOT USE WATER) Reaction->Quench Waste Dispose in HDPE/PTFE (No Glass Containers) Quench->Waste

Operational workflow for the safe handling and disposal of 1-fluorosulfonyloxy-propane.

Emergency Response & Disposal Plan

  • Spill Protocol: Evacuate the lab immediately. Do not attempt to clean a large spill without a Level B Hazmat suit. For micro-spills inside a certified fume hood, cover the spill with a dry, basic absorbent (e.g., sodium carbonate or calcium carbonate) to neutralize the generated HF and absorb the liquid.

  • Exposure Response: If skin contact occurs, immediately remove contaminated clothing, flush the area with copious amounts of water for 5 minutes, and aggressively massage 2.5% calcium gluconate gel into the affected skin to sequester fluoride ions. Seek emergency medical attention immediately, advising paramedics of HF and alkylating agent exposure.

  • Waste Disposal: Segregate all quenched waste into clearly labeled, chemically compatible HDPE or PTFE containers . Never use glass waste containers, as residual HF will etch and breach the glass. Label the container explicitly: "Toxic Alkylating Waste - Contains Fluorides."

Sources

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